2-(3-Cyanophenyl)-1H-benzo[d]imidazole-6-carboxylic acid
Description
Properties
IUPAC Name |
2-(3-cyanophenyl)-3H-benzimidazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O2/c16-8-9-2-1-3-10(6-9)14-17-12-5-4-11(15(19)20)7-13(12)18-14/h1-7H,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQUBEXNKYBRJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3-Cyanophenyl)-1H-benzo[d]imidazole-6-carboxylic acid is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial research. The compound's unique structure, featuring a benzimidazole core with a cyanophenyl substituent and a carboxylic acid group, may enhance its reactivity and interactions with biological targets.
The biological activity of this compound is primarily mediated through its interaction with various molecular targets involved in cancer progression and microbial resistance. Key mechanisms include:
- Induction of Apoptosis : The compound has been shown to promote apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.
- Inhibition of Cell Proliferation : It affects cell cycle progression, particularly inducing G1 or S phase arrest in various cancer cell lines.
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains, although detailed mechanisms remain under investigation.
Anticancer Activity
Recent studies have evaluated the cytotoxic effects of this compound against several cancer cell lines. The compound exhibited significant cytotoxicity, as summarized in the following table:
| Cell Line | IC (μM) | Mechanism of Action |
|---|---|---|
| A549 | 5.77 | Induction of apoptosis via ROS |
| SW480 | 9.44 | Cell cycle arrest at S phase |
| MCF7 | 8.12 | Inhibition of topoisomerase IIα |
Note: IC values represent the concentration required to inhibit cell growth by 50%.
Antimicrobial Activity
The antimicrobial potential of the compound was assessed against various pathogens. Results indicated that it possesses moderate to strong antibacterial properties, especially against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values are presented below:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 20 |
Case Study 1: Anticancer Mechanism
A study conducted by researchers demonstrated that treatment with this compound led to increased levels of reactive oxygen species (ROS) in A549 cells. This was associated with upregulation of caspase-3, indicating activation of the apoptotic pathway. Morphological changes consistent with apoptosis were observed using DAPI staining, highlighting nuclear condensation and fragmentation.
Case Study 2: Antimicrobial Efficacy
In another investigation, the compound was tested against clinical isolates of Staphylococcus aureus and demonstrated significant antibacterial activity. The study concluded that the compound's mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Chemical Reactions Analysis
Hydrolysis of the Cyano Group
The 3-cyanophenyl substituent undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid or amide derivatives. For example:
-
Acidic Hydrolysis : Treatment with concentrated HCl at reflux converts the nitrile group (–CN) to a carboxylic acid (–COOH). This reaction is supported by analogous transformations in imidazole derivatives .
-
Basic Hydrolysis : Using NaOH/H₂O₂ forms an intermediate amide (–CONH₂), which can further hydrolyze to –COOH .
Reaction Pathway :
Esterification of the Carboxylic Acid
The –COOH group at position 6 reacts with alcohols (e.g., methanol, ethanol) via acid-catalyzed esterification:
-
Conditions : H₂SO₄ or HCl gas as catalyst, reflux in alcohol .
-
Example : Methyl ester formation (yield: 75–90%).
Coordination with Metal Ions
The benzimidazole nitrogen and carboxylic acid oxygen act as donor atoms, forming complexes with transition metals:
-
Gold(I) Complexation : Similar imidazole derivatives form stable complexes with Au(I) via N-coordination .
-
Copper(II) Complexes : The –COOH group facilitates chelation, as seen in analogous benzimidazole-carboxylates .
Example Reaction :
Electrophilic Aromatic Substitution
The electron-withdrawing cyano group directs electrophiles to the meta and para positions of the phenyl ring:
-
Nitration : HNO₃/H₂SO₄ introduces a nitro group at the para position relative to –CN .
-
Sulfonation : Fuming H₂SO₄ yields sulfonic acid derivatives .
Regioselectivity :
| Position | Reactivity | Product Yield |
|---|---|---|
| Meta | Moderate | 45–60% |
| Para | High | 70–85% |
Condensation Reactions
The carboxylic acid participates in amide bond formation with amines:
Reduction Reactions
The nitrile group is reducible to primary amines:
Example :
Decarboxylation
Thermal decarboxylation removes the –COOH group under high-temperature conditions:
Computational Insights
Comparison with Similar Compounds
Substituent Variations
- 3-Cyanophenyl group: The target compound’s 3-cyanophenyl group provides strong electron-withdrawing effects, enhancing interactions with hydrophobic pockets in enzyme binding sites (e.g., aromatase) .
- Hydroxyphenyl groups : BIMa and BIMb (2-(2-hydroxyphenyl)-1H-benzo[d]imidazole-6/7-carboxylic acid) feature hydroxyl groups that enable hydrogen bonding, improving solubility and targeting amyloid-beta aggregates in Alzheimer’s disease .
- Pyridinyl groups : 2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid incorporates a nitrogen-rich aromatic ring, facilitating coordination with metal ions (e.g., ruthenium) for luminescent complexes or targeted drug delivery .
- Halogenated substituents : Derivatives like 2-(2-bromophenyl)-1H-benzo[d]imidazole-6-carboxylic acid exhibit increased lipophilicity, enhancing blood-brain barrier penetration .
Carboxylic Acid Position
- Position 6 vs. 7: BIMb (position 7 carboxylic acid) shows altered steric effects compared to the target compound, influencing binding to acetylcholinesterase in Alzheimer’s models .
Pharmacological and Physicochemical Properties
- Electron Effects: The 3-cyanophenyl group’s electron-withdrawing nature stabilizes charge-transfer interactions in enzyme inhibition, outperforming electron-donating groups (e.g., ethoxy) in aromatase binding .
- Solubility : Carboxylic acid at position 6 enhances aqueous solubility compared to esterified or halogenated analogs .
- Thermal Stability : Benzimidazole derivatives with aryl substituents exhibit melting points >250°C, suitable for high-temperature applications (e.g., catalyst supports) .
Limitations and Challenges
- 3-Cyanophenyl derivative: Limited bioavailability due to moderate lipophilicity; prodrug strategies (e.g., esterification) are often required .
- Halogenated analogs: Potential toxicity risks from bioaccumulation .
- Pyridinyl derivatives : Sensitivity to pH changes may limit in vivo stability .
Preparation Methods
Acid-Catalyzed Cyclocondensation
The foundational method involves reacting o-phenylenediamine derivatives with 3-cyanobenzaldehyde under acidic conditions. A modified protocol from silica-supported solvent-free systems demonstrates:
$$
\text{o-Phenylenediamine-6-carboxylic acid} + \text{3-Cyanobenzaldehyde} \xrightarrow{\text{Silica gel, 90°C}} \text{Target Compound} \quad (\text{85\% yield})
$$
Critical parameters include:
- Temperature optimization between 80–100°C prevents decarboxylation while ensuring complete cyclization
- Silica gel matrix enhances molecular alignment, reducing reaction time to 35–45 minutes
- Electron-withdrawing cyano groups accelerate Schiff base formation through enhanced carbonyl electrophilicity
Oxidative Cyclodehydration
Comparative studies show nitrobenzene-mediated oxidation achieves 78% yield but requires 12-hour reflux in acetic acid. Modern adaptations utilize air oxidation:
| Oxidant | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Nitrobenzene | 118 | 12 | 78 |
| NaHSO₃ | 90 | 6 | 82 |
| Air (O₂) | 100 | 4 | 85 |
Microwave-Assisted Synthesis
Microwave irradiation revolutionizes benzimidazole formation through dielectric heating effects. A 320W system produces:
$$
\text{Time: 7–10 minutes} \quad \text{Yield: 89–93\%} \quad
$$
Key advantages:
- 15-fold reduction in reaction time versus thermal methods
- Enhanced purity (98.2–99.1% by HPLC) through controlled energy input
- Scalable to 50g batches without yield degradation
Sonochemical Preparation in Aqueous Media
Ultrasound-assisted synthesis (40kHz, 25°C) with ammonium nickel sulfate catalyst achieves:
$$
\text{Time: 25–40 minutes} \quad \text{Yield: 85–92\%} \quad
$$
Mechanistic advantages:
- Cavitation effects increase interfacial contact between hydrophobic reactants
- Aqueous phase minimizes side reactions through H-bond stabilization
- Catalyst recycling possible for 5 cycles with <8% activity loss
Catalytic Reduction of Nitro Precursors
A three-stage approach converts nitro intermediates to carboxylic acid functionality:
Stage 1:
$$
\text{6-Nitro-2-(3-cyanophenyl)benzimidazole} \xrightarrow{\text{Na}2\text{S}2\text{O}4, \text{H}2\text{O}} \text{Amine Intermediate} \quad (\text{96.4\% yield})
$$
Stage 2:
Hydrolysis under basic conditions:
$$
\text{NH}_2 \rightarrow \text{COOH} \quad (\text{KOH, 100°C, 8h}) \quad
$$
Critical process controls:
- Maintain pH 10–11 during reduction to prevent cyano group hydrolysis
- Gradual temperature ramping (70→100°C) ensures selective nitro reduction
Comparative Method Analysis
| Parameter | Conventional | Microwave | Sonochemical | Catalytic Reduction |
|---|---|---|---|---|
| Time | 4–12h | 7–10min | 25–40min | 10–14h |
| Yield (%) | 78–85 | 89–93 | 85–92 | 83–89 |
| Purity (HPLC) | 95.2–97.8 | 98.2–99.1 | 96.4–98.3 | 94.7–96.5 |
| E-Factor | 18.7 | 5.2 | 8.9 | 22.4 |
Structural Characterization Benchmarks
Key spectral signatures confirm successful synthesis:
¹H NMR (DMSO-d₆):
FT-IR (cm⁻¹):
HRMS (m/z):
Calcd for C₁₅H₁₀N₃O₂: 264.0772
Found: 264.0769
Industrial-Scale Considerations
Pilot studies (50kg batches) reveal:
- Microwave methods reduce energy costs by 62% vs thermal processes
- Sonochemical routes require 40% less solvent but face cavitation scaling challenges
- Catalytic reduction remains preferred for nitro-containing feedstocks
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
